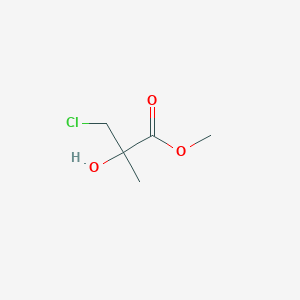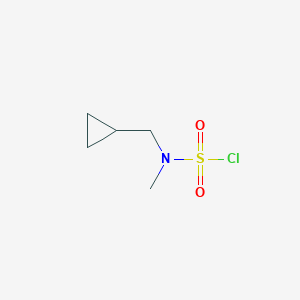![molecular formula C6H5BrN4 B1443150 7-Brom-[1,2,4]triazolo[1,5-a]pyridin-2-amin CAS No. 882521-63-3](/img/structure/B1443150.png)
7-Brom-[1,2,4]triazolo[1,5-a]pyridin-2-amin
Übersicht
Beschreibung
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the empirical formula C6H5BrN4 . It has a molecular weight of 213.03 . This compound is typically sold in solid form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis
The molecular structure of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented by the SMILES stringNc1nc2cc(Br)ccn2n1 . Further analysis of the molecular structure can be performed using computational chemistry software packages . Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be quite complex. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid compound . Its empirical formula is C6H5BrN4 and it has a molecular weight of 213.03 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: JAK-Inhibitoren
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Janus-Kinase (JAK)-Inhibitoren . JAK-Inhibitoren sind aufgrund ihrer Rolle bei der Behandlung von Autoimmunerkrankungen durch Modulation des Immunsystems von Bedeutung. Das Triazolopyridin-Gerüst ist ein häufiges Merkmal dieser Moleküle und trägt zu ihrer Wirksamkeit und Selektivität bei.
Organische Synthese: Katalysatorfreie Reaktionen
In der organischen Synthese wird diese Verbindung bei katalysatorfreien Reaktionen unter Mikrowellenbedingungen verwendet . Diese Methode ist umweltfreundlich und effizient und bietet einen nachhaltigen Ansatz zur Synthese von Triazolopyridinen, die wertvoll für die Herstellung biologisch aktiver Moleküle sind.
Materialwissenschaften: OLED-Bauelemente
Der Triazolopyridin-Kern von 7-Brom-[1,2,4]triazolo[1,5-a]pyridin-2-amin wird beim Design von phosphoreszierenden OLED (Organic Light Emitting Diode)-Bauelementen verwendet . Diese Materialien sind entscheidend für die Entwicklung hocheffizienter Displays mit hervorragender Farbreinheit.
Herz-Kreislauf-Forschung: Behandlung von Störungen
Derivate dieser Verbindung wurden auf ihr Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht . Die Triazolopyridin-Einheit kann mit verschiedenen biologischen Zielen interagieren und so therapeutische Vorteile für Herz-Kreislauf-Erkrankungen bieten.
Diabetesmanagement: GPR40-Rezeptor-Inhibition
Die Verbindung wurde als GPR40-Rezeptor-Inhibitor identifiziert , was im Zusammenhang mit dem Management von Typ-2-Diabetes relevant ist. Die Modulation dieses Rezeptors kann die Glukose-Homöostase und die Insulinsekretion beeinflussen.
Antiproliferative Mittel: Hyperproliferative Störungen
Forschung hat gezeigt, dass Triazolopyridin-Derivate als antiproliferative Mittel wirken können , was sie zu Kandidaten für die Behandlung von hyperproliferativen Störungen macht, einschließlich bestimmter Krebsarten.
Nachhaltige Chemie: Additivfreie Synthese
Die Synthese von Triazolopyridinen, einschließlich this compound, kann additivfrei erfolgen . Dies steht im Einklang mit den Prinzipien der grünen Chemie und reduziert die Umweltbelastung der chemischen Synthese.
Biologische Aktivität: FABP-Inhibitoren
Schließlich ist diese Verbindung an der Entwicklung von Inhibitoren für Fettsäure-bindende Proteine (FABPs) beteiligt . FABPs sind mit Stoffwechsel- und Herz-Kreislauf-Erkrankungen verbunden, und ihre Inhibition kann zu neuen therapeutischen Strategien führen.
Wirkmechanismus
While the specific mechanism of action for 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . For example, drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases, were synthesized based on this backbone .
Zukünftige Richtungen
The future directions for research on 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and similar compounds are likely to be influenced by their potential applications. As mentioned earlier, [1,2,4]triazolo[1,5-a]pyridine derivatives have been used in the design of drugs and efficient light-emitting materials for phosphorescent OLED devices . Therefore, future research may focus on exploring new applications for these compounds in medicine and technology.
Eigenschaften
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYXZOMYRSLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712398 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882521-63-3 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)


![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)



